6-iodo-3-(4-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one
Description
6-iodo-3-(4-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
Molecular Formula |
C23H16IN3O3 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
6-iodo-3-(4-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H16IN3O3/c1-15-5-9-18(10-6-15)26-22(12-7-16-3-2-4-19(13-16)27(29)30)25-21-11-8-17(24)14-20(21)23(26)28/h2-14H,1H3/b12-7+ |
InChI Key |
BBWSFYSENALXJM-KPKJPENVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-iodo-3-(4-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one typically involves multiple steps, including halogenation, nitration, and condensation reactions. The specific synthetic route and reaction conditions can vary, but a common approach involves the following steps:
Halogenation: Introduction of the iodine atom into the quinazoline ring.
Nitration: Addition of the nitro group to the phenyl ring.
Condensation: Formation of the final compound through a condensation reaction between the halogenated quinazoline and the nitrated phenyl compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-iodo-3-(4-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodine atom can be replaced with other substituents through reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-iodo-3-(4-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-iodo-3-(4-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-iodo-3-(4-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one can be compared with other similar compounds, such as:
4-iodo-3-methylphenol: A simpler compound with similar halogenation and methylation patterns.
Pyridinium salts: Structurally diverse compounds with a wide range of applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
